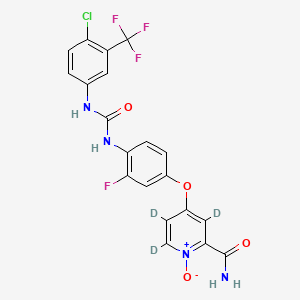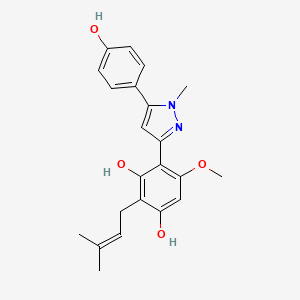
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is a deuterated derivative of 1,3-Bis(1-naphthalenyloxy)-2-propanol. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can be easily distinguished from hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 can be synthesized through a multi-step process involving the following steps:
Starting Materials: The synthesis begins with the preparation of 1-naphthol and 2,3-dibromopropanol.
Formation of 1,3-Bis(1-naphthalenyloxy)-2-propanol: The 1-naphthol is reacted with 2,3-dibromopropanol in the presence of a base such as potassium carbonate to form 1,3-Bis(1-naphthalenyloxy)-2-propanol.
Deuteration: The final step involves the deuteration of 1,3-Bis(1-naphthalenyloxy)-2-propanol using deuterium oxide (D2O) or another deuterium source to replace the hydrogen atoms with deuterium atoms, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the naphthalenyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 has several scientific research applications, including:
NMR Spectroscopy: The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Pharmacological Studies: The compound is used as a reference standard in pharmacological studies to understand the metabolism and pharmacokinetics of related drugs.
Material Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and photonics.
Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The deuterium atoms in the compound can also influence the rate of metabolic reactions, providing insights into the metabolic pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(1-naphthalenyloxy)-2-propanol
- 1,3-Bis(2-naphthalenyloxy)-2-propanol
- 1,3-Bis(1-anthracenyloxy)-2-propanol
Uniqueness
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the stability of the compound, making it more suitable for long-term studies.
Eigenschaften
Molekularformel |
C23H20O3 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
1,1,2,3,3-pentadeuterio-1,3-dinaphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2/i15D2,16D2,19D |
InChI-Schlüssel |
PKZXCEVVANTTGF-SJJJQHHHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)OC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


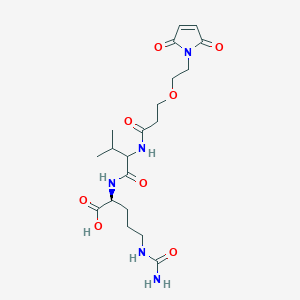

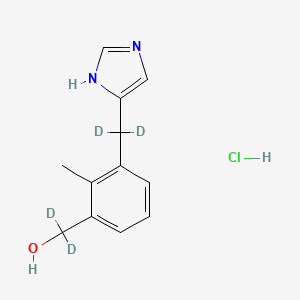
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
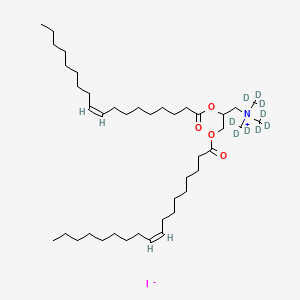
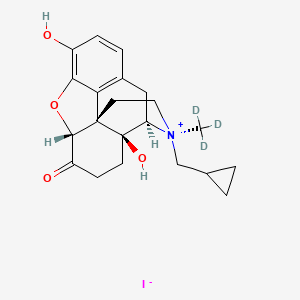
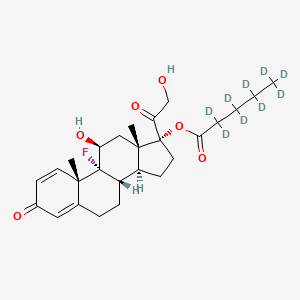
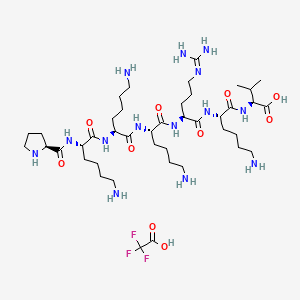
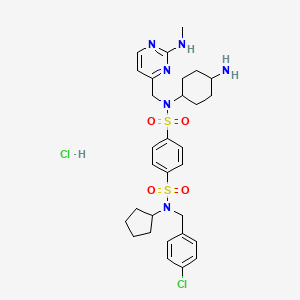
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
